molecular formula C7H16ClNO3S B2772672 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2138545-43-2

4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B2772672
CAS No.: 2138545-43-2
M. Wt: 229.72
InChI Key: JOMWZBXJVHGVKW-UHFFFAOYSA-N
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Description

“4-(2-Aminoethoxy)aniline hydrochloride” is a compound with a molecular weight of 188.66 . Another related compound is “4-(2-Aminoethoxy)benzamide hydrochloride” with a CAS No. 1354968-59-4 .


Synthesis Analysis

While specific synthesis methods for “4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride” are not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of two novel supramolecular architectures, Phenyl(octa-2-aminoethoxy)calix4resorcinarene and 2-Aminoethoxyphenyl-(octa-2-aminoethoxy)calix4resorcinarene via surface functionalization .


Molecular Structure Analysis

The InChI code for “4-(2-Aminoethoxy)aniline hydrochloride” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H .

Scientific Research Applications

Electrochemical Reactions and Organic Synthesis

Research has explored the electroreduction of certain derivatives related to 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride, focusing on their stability and reactions in different mediums. For instance, the study by Cristea et al. (2005) found that hydroxylamines electrogenerated from related derivatives were unstable in methanol–acetate buffer but stable in acetonitrile–aqueous acetate buffer. This discovery has implications for organic synthesis, particularly in creating compounds like azoxy compounds, benzoxazine diones, and N-sulphonylated hydroxylamines (Cristea et al., 2005).

Polymerization and Material Science

In the field of material science, the organo-catalyzed ring-opening polymerization of derivatives related to this compound has been a subject of study. Thillaye du Boullay et al. (2010) researched the polymerization of such compounds, resulting in the formation of polymers with controlled molecular weights and narrow molecular weight distributions. These findings are significant for developing new materials with specific properties (Thillaye du Boullay et al., 2010).

Antimicrobial Applications

The antimicrobial properties of compounds related to this compound have also been investigated. Ibrahim et al. (2011) synthesized compounds from 3-formylchromone and thiazolidine-2,4-dione, which showed antimicrobial activities against bacteria like Staphylococcus aureus and Candida albicans. This research suggests potential applications in developing new antimicrobial agents (Ibrahim et al., 2011).

Antioxidant Properties

The antioxidant properties of derivatives have also been a focus of study. For example, Feng et al. (2009) conducted research on curcumin derivatives, which are structurally similar to this compound. They discovered that these compounds exhibit significant antioxidant activities, highlighting their potential use in pharmaceuticals and nutraceuticals (Feng et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, “2-(2-Aminoethoxy)ethanol”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride” are not available, there’s an urgent clinical need for agents that improve cardiac performance with a favourable safety profile . This suggests that research into related compounds could be a promising area of study.

Properties

IUPAC Name

2-(1,1-dioxothian-4-yl)oxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S.ClH/c8-3-4-11-7-1-5-12(9,10)6-2-7;/h7H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMWZBXJVHGVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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